molecular formula C22H30O7 B3037947 Maoyecrystal E CAS No. 675603-39-1

Maoyecrystal E

Cat. No.: B3037947
CAS No.: 675603-39-1
M. Wt: 406.5 g/mol
InChI Key: PFPNLISKAPWUFU-UHFFFAOYSA-N
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Description

[7-Hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate is a natural product found in Isodon rubescens, Isodon longitubus, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Arenamides : An efficient procedure for the transformation of related compounds into methyl 2-[(4S)-2,2-dimethyl-5-methylidene-1,3-dioxan-4-yl]acetate, a building block for the synthesis of arenamides with antitumor activity, has been developed (Shklyaruck, 2015).

  • Crystal Structure Analysis : The compound's crystal structure has been characterized, revealing non-planar 1,3-dioxane rings and one-dimensional chain structures formed by hydrogen bonding interaction (Yuan et al., 2017).

  • Modification in Helical Tubuland Inclusion Lattice : Different diols, including compounds similar to the queried chemical, have been synthesized and used to create helical tubular cavities in host crystals, demonstrating potential applications in molecular inclusion and storage (Dance et al., 1986).

Biological and Medical Research

  • Antitumor Activity : The synthesis and characterization of related compounds have led to the development of natural compounds like arenamides, known for their pronounced antitumor activity and ability to inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (Shklyaruck, 2015).

  • Biological Activity Assessment : Studies involving the synthesis and analysis of similar compounds have been crucial in evaluating their biological activity, aiding in the development of new pharmacological agents (Yuan et al., 2017).

Applications in Molecular Synthesis and Catalysis

  • Synthesis of Spirocyclic Compounds : Research has been conducted on the synthesis of spirocyclic compounds, which are important in various chemical and pharmaceutical applications (Kraft & Popaj, 2008).

  • Development of Synthetic Pathways : Studies have shown the development of new synthetic routes and methodologies for constructing complex molecular structures, demonstrating the compound's utility in advanced organic synthesis (Favre, Gerber‐Lemaire, & Vogel, 2010).

  • Role in Chemical Transformations : The compound and its derivatives have been used to study various chemical transformations, highlighting its significance in the field of organic chemistry (Chern & Wu, 1997).

Properties

IUPAC Name

[7-hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPNLISKAPWUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)CO)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maoyecrystal E
Reactant of Route 2
Maoyecrystal E
Reactant of Route 3
Maoyecrystal E
Reactant of Route 4
Maoyecrystal E
Reactant of Route 5
Maoyecrystal E
Reactant of Route 6
Maoyecrystal E

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